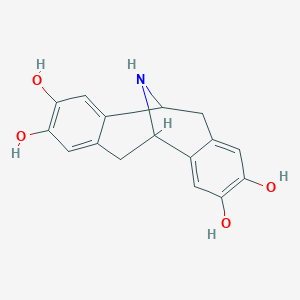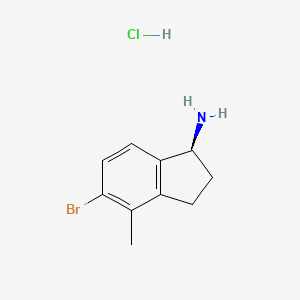
2-Methylquinazoline-4,6-diamine
Vue d'ensemble
Description
2-Methylquinazoline-4,6-diamine is an organic compound with the molecular formula C9H10N4. This compound is part of the quinazoline family, known for its diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Méthodes De Préparation
The synthesis of 2-Methylquinazoline-4,6-diamine can be achieved through various methods. One common approach involves the reductive cyclization of methyl N-cyano-2-nitrobenzimidates in the presence of an iron and hydrochloric acid system . This method is efficient and yields high purity products. Industrial production methods often employ transition metal-catalyzed reactions, which enhance the yield and reduce the cost of the reaction .
Analyse Des Réactions Chimiques
2-Methylquinazoline-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of halogenated or alkylated quinazoline derivatives.
The major products formed from these reactions include various quinazoline derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
2-Methylquinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: This compound is studied for its potential to inhibit bacterial growth and prevent infections.
Medicine: It has shown promise in the development of new anticancer and antiviral drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methylquinazoline-4,6-diamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells . This compound’s ability to form hydrogen bonds and π-π stacking interactions with aromatic amino acid residues of receptors enhances its biological activity .
Comparaison Avec Des Composés Similaires
2-Methylquinazoline-4,6-diamine is unique compared to other similar compounds due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
Quinazoline-2,4,6-triamine: Known for its cytotoxic activity against cancer cell lines.
2,6-Diaminoquinazolin-4(3H)-one: Exhibits significant anticancer properties.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Highly selective and potent against epidermal growth factor receptor inhibition.
These compounds share a similar quinazoline core but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
2-methylquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNVMJPCBIFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717619 | |
| Record name | 2-Methylquinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-57-9 | |
| Record name | 2-Methylquinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)

